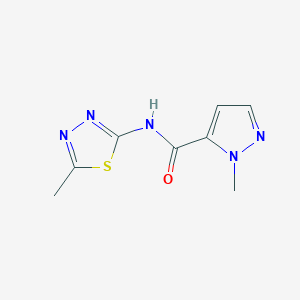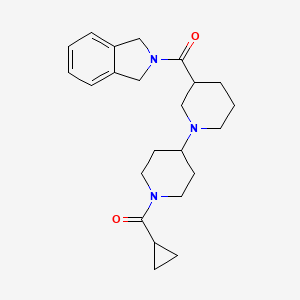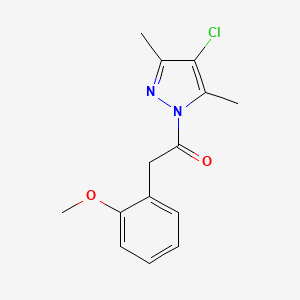![molecular formula C21H24N2O3 B5366598 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5366598.png)
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is an organic compound with the molecular formula C21H24N2O3 It is characterized by the presence of a benzamide core substituted with trimethyl groups and a morpholinylcarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield the benzamide.
Introduction of the Morpholinylcarbonyl Group: The morpholinylcarbonyl group can be introduced through a coupling reaction between the benzamide and morpholine-4-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound.
科学的研究の応用
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The morpholinylcarbonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
2,4,6-trimethyl-N-phenylbenzamide: Lacks the morpholinylcarbonyl group, resulting in different chemical properties and applications.
2,4,6-trimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness
2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is unique due to the presence of both trimethyl groups and a morpholinylcarbonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2,4,6-trimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-12-15(2)19(16(3)13-14)20(24)22-18-6-4-17(5-7-18)21(25)23-8-10-26-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWPKQRSFXOFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5366531.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5366541.png)
![3-(1H-pyrazol-5-yl)-1-{[3-(pyrrolidin-1-ylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5366543.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5366551.png)

![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5366569.png)
![2-cyclohexyl-5-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5366570.png)
![2,3,5,6-tetramethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5366573.png)
![2-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5366583.png)
![N-[(FURAN-2-YL)METHYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5366592.png)

![N-(3-chloro-4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5366618.png)
